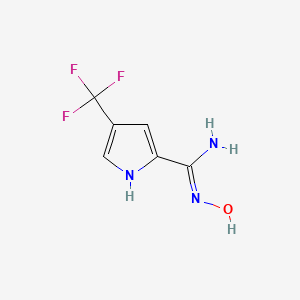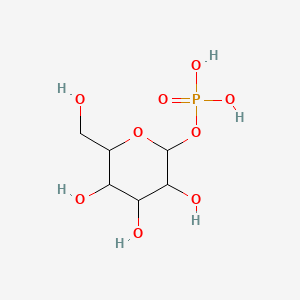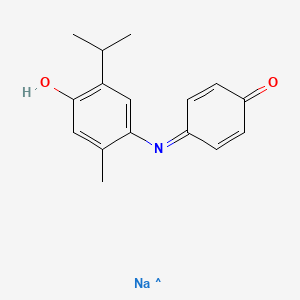
N-Hydroxy-4-(trifluoromethyl)-1H-pyrrole-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-4-(trifluoromethyl)-1H-pyrrole-2-carboximidamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethyl group in its structure is particularly noteworthy, as this group is known to enhance the biological activity and stability of compounds .
Preparation Methods
The synthesis of N-Hydroxy-4-(trifluoromethyl)-1H-pyrrole-2-carboximidamide typically involves the reaction of N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride with suitable nucleophiles under controlled conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-Hydroxy-4-(trifluoromethyl)-1H-pyrrole-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of N-oxide derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an enzyme inhibitor and its role in modulating biological pathways . Additionally, its unique properties make it a valuable tool in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-Hydroxy-4-(trifluoromethyl)-1H-pyrrole-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors . The trifluoromethyl group enhances its binding affinity and stability, allowing it to effectively modulate the activity of these targets. This modulation can lead to various biological effects, including inhibition of enzyme activity and alteration of signaling pathways .
Comparison with Similar Compounds
N-Hydroxy-4-(trifluoromethyl)-1H-pyrrole-2-carboximidamide can be compared with other similar compounds, such as N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride and other trifluoromethyl-substituted pyrroles . These compounds share similar structural features but may differ in their reactivity and biological activity. The presence of the N-hydroxy group in this compound distinguishes it from other compounds, providing it with unique properties and applications .
Properties
Molecular Formula |
C6H6F3N3O |
|---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
N'-hydroxy-4-(trifluoromethyl)-1H-pyrrole-2-carboximidamide |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)3-1-4(11-2-3)5(10)12-13/h1-2,11,13H,(H2,10,12) |
InChI Key |
PDDXWUVUXKGBON-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(NC=C1C(F)(F)F)/C(=N/O)/N |
Canonical SMILES |
C1=C(NC=C1C(F)(F)F)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)

![3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12823000.png)






![12-Phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B12823057.png)

